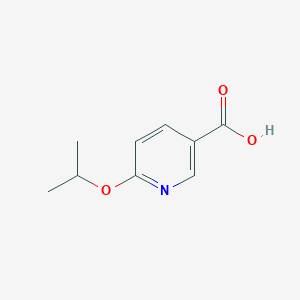
6-Isopropoxynicotinic acid
Cat. No. B1289763
Key on ui cas rn:
223127-05-7
M. Wt: 181.19 g/mol
InChI Key: OOIMOWCIYNEWCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08143408B2
Procedure details


To a solution of potassium tert-butoxide (0.891 g, 7.94 mmol) in tetrahydrofuran (40 mL) at 0° C. was isopropanol (0.608 mL, 7.94 mmol) added. 6-chloronicotinonitrile (1.0 g, 7.22 mmol) was added after stirring for 5 min and the reaction mixture was allowed to reach ambient temperature. The reaction mixture was concentrated in vacuo, water (50 mL) was added and the resulting mixture extracted with ethyl acetate (3×50 mL). The crude was suspended in 4M sodium hydroxide (30 mL) and heated to reflux over night. The reaction mixture was concentrated in vacuo and 1M hydrochloric acid was added until an acidic pH was reached. The formed precipitate was collected by filtration and washed with water to yield 1.140 g (85%) of the title compound; 1H NMR (400 MHz, DMSO-d6) δ ppm 12.99 (s, 1 H), 8.70 (d, 1 H), 8.10 (dd, 1 H), 6.82 (d, 1 H), 5.21-5.40 (m, 1 H), 1.31 (d, 6 H); MS (ESI) m/z 182[M+H+].



Identifiers


|
REACTION_CXSMILES
|
CC(C)([O-:4])C.[K+].[CH:7]([OH:10])([CH3:9])[CH3:8].Cl[C:12]1C=CC(C#N)=[CH:14][N:13]=1.[O:20]1[CH2:24][CH2:23][CH2:22][CH2:21]1>>[CH:7]([O:10][C:12]1[CH:21]=[CH:22][C:23]([C:24]([OH:20])=[O:4])=[CH:14][N:13]=1)([CH3:9])[CH3:8] |f:0.1|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0.891 g
|
|
Type
|
reactant
|
|
Smiles
|
CC(C)([O-])C.[K+]
|
Step Two
|
Name
|
|
|
Quantity
|
0.608 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)O
|
Step Three
|
Name
|
|
|
Quantity
|
1 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=NC=C(C#N)C=C1
|
Step Four
|
Name
|
|
|
Quantity
|
40 mL
|
|
Type
|
reactant
|
|
Smiles
|
O1CCCC1
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
after stirring for 5 min
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
at 0° C.
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
added
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to reach ambient temperature
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
The reaction mixture was concentrated in vacuo, water (50 mL)
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
was added
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
the resulting mixture extracted with ethyl acetate (3×50 mL)
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
heated
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to reflux over night
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
The reaction mixture was concentrated in vacuo and 1M hydrochloric acid
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
was added until an acidic pH
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The formed precipitate was collected by filtration
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with water
|
Outcomes


Product
Details
Reaction Time |
5 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)(C)OC1=NC=C(C(=O)O)C=C1
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 1.14 g | |
| YIELD: PERCENTYIELD | 85% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

